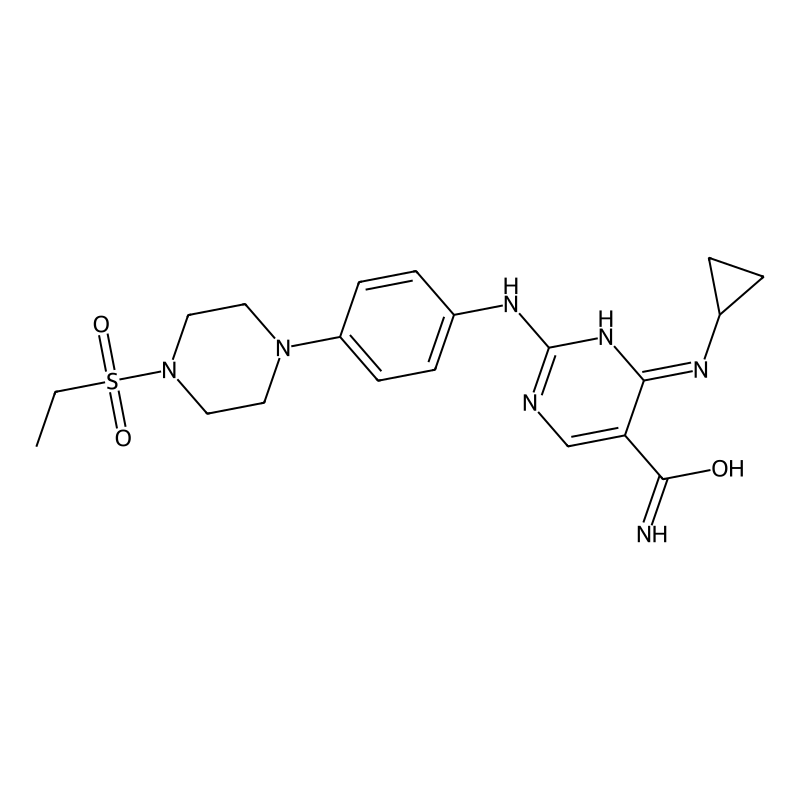

Cerdulatinib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Cerdulatinib (PRT062070) is an orally bioavailable, ATP-competitive dual inhibitor of Spleen Tyrosine Kinase (SYK) and Janus Kinases (JAK1/2/3, TYK2). For procurement professionals and assay developers, its primary value lies in its ability to simultaneously block B-cell receptor (BCR) and cytokine-mediated (JAK/STAT) signaling pathways using a single molecular entity[1]. Unlike formulating two separate single-target inhibitors, utilizing Cerdulatinib eliminates the pharmacokinetic and stoichiometric variability inherent in drug combination studies, making it an efficient single-agent baseline for complex microenvironment co-culture assays and autoimmune disease modeling [2].

References

- [1] Coffey G, et al. 'The novel kinase inhibitor PRT062070 (Cerdulatinib) demonstrates efficacy in models of autoimmunity and B-cell cancer.' J Pharmacol Exp Ther. 2014;351(3):538-48.

- [2] Guo A, et al. 'The Dual Syk/JAK Inhibitor Cerdulatinib Antagonizes B-cell Receptor and Microenvironmental Signaling in Chronic Lymphocytic Leukemia.' Clin Cancer Res. 2017;23(18):5610-5625.

Substituting Cerdulatinib with a single-target SYK inhibitor (e.g., Entospletinib or Fostamatinib) or a selective JAK inhibitor (e.g., Ruxolitinib) fundamentally compromises assays designed to mimic the tumor microenvironment. In primary Chronic Lymphocytic Leukemia (CLL) models, nurse-like cells and T-cells secrete cytokines like IL-4, which activate the JAK/STAT pathway to rescue malignant cells from BCR-pathway inhibition [1]. Single-target SYK or BTK inhibitors fail to block this IL-4-induced survival signaling, leading to false-negative cytotoxicity results in ex vivo co-cultures [2]. Procurement of Cerdulatinib is necessary when the experimental design requires overcoming microenvironment-mediated protection without introducing the confounding variables of multi-drug combination dosing.

References

- [1] Guo A, et al. 'The Dual Syk/JAK Inhibitor Cerdulatinib Antagonizes B-cell Receptor and Microenvironmental Signaling in Chronic Lymphocytic Leukemia.' Clin Cancer Res. 2017;23(18):5610-5625.

- [2] Ma J, et al. 'Cerdulatinib, a novel dual SYK/JAK kinase inhibitor, has broad anti-tumor activity in both ABC and GCB types of diffuse large B cell lymphoma.' Oncotarget. 2015;6(41):43881-43896.

Simultaneous Sub-50 nM Potency Across SYK and JAK Families

In biochemical kinase assays, Cerdulatinib demonstrates potent inhibition of TYK2 (0.5 nM), JAK2 (6 nM), JAK3 (8 nM), JAK1 (12 nM), and SYK (32 nM) [1]. When compared to the clinical benchmark Ruxolitinib, which is highly selective for JAK1/2 (IC50 ~3 nM) but lacks SYK activity, or Entospletinib, which targets SYK but spares JAK, Cerdulatinib provides a quantitative profile that bridges both kinase families . This dual potency allows researchers to establish a single IC50 baseline for dual-pathway suppression rather than running complex checkerboard titrations.

| Evidence Dimension | Biochemical IC50 (SYK and JAK family) |

| Target Compound Data | Cerdulatinib: SYK (32 nM), JAK1 (12 nM), JAK2 (6 nM) |

| Comparator Or Baseline | Ruxolitinib: JAK1/2 (~3 nM), SYK (Inactive); Entospletinib: SYK selective, JAK (Inactive) |

| Quantified Difference | Cerdulatinib achieves sub-50 nM inhibition across both kinase families, eliminating the need for two separate compounds. |

| Conditions | Cell-free biochemical kinase assay |

Procuring a single dual-inhibitor simplifies assay design and eliminates the stoichiometric complexities of dosing two separate single-target drugs in high-throughput screens.

Overcoming Microenvironment-Mediated Resistance in Co-Cultures

In primary CLL cell assays stimulated with IL-4 and CD40L to mimic the protective tumor microenvironment, Cerdulatinib induces apoptosis and overcomes nurse-like cell (NLC) protection[1]. In direct contrast, single-target inhibitors like Fostamatinib (SYK) and Ibrutinib (BTK) fail to inhibit IL-4-induced pSTAT6 expression, allowing the cells to survive despite BCR blockade [1]. Cerdulatinib reduces CLL cell viability by 30% to 50% in these protected conditions, proving its non-interchangeability with standard single-target benchmarks.

| Evidence Dimension | Inhibition of IL-4/CD40L-protected CLL cell viability |

| Target Compound Data | Cerdulatinib: Induces apoptosis and blocks IL-4-induced pSTAT6 |

| Comparator Or Baseline | Fostamatinib / Ibrutinib: Fail to inhibit IL-4-induced survival signaling |

| Quantified Difference | Cerdulatinib reduces viability by 30-50% in protected co-cultures where single-target agents fail. |

| Conditions | Primary CLL cells co-cultured with IL-4/CD40L or Nurse-Like Cells (NLCs) |

Essential for translational researchers who must procure an agent capable of modeling single-drug efficacy in physiologically accurate, cytokine-rich tumor microenvironments.

High DMSO Solubility for Reliable High-Throughput Stock Preparation

For laboratory procurement and assay automation, compound processability is critical. Cerdulatinib achieves in vitro solubility of ≥22.3 mg/mL (approx. 50 mM) in pure DMSO. This allows for the reliable preparation of standardized 10 mM stock solutions without the risk of precipitation during freeze-thaw cycles or serial dilutions in aqueous assay buffers. Compared to more lipophilic or structurally rigid kinase inhibitors that require complex solvent mixtures (e.g., Tween-80 or PEG300) to prevent dropout, Cerdulatinib supports reproducibility in automated liquid handling systems.

| Evidence Dimension | In vitro stock solubility |

| Target Compound Data | Cerdulatinib: ≥22.3 mg/mL in DMSO |

| Comparator Or Baseline | Standard lipophilic kinase inhibitors: Often require PEG/Tween mixtures to prevent precipitation |

| Quantified Difference | Allows stable 10 mM and 50 mM DMSO stock generation using a single standard solvent. |

| Conditions | In vitro stock solution preparation at room temperature |

High DMSO solubility guarantees consistent dosing and prevents false negatives caused by compound precipitation in high-throughput screening workflows.

Ex Vivo Tumor Microenvironment Co-Culture Assays

Because Cerdulatinib simultaneously blocks BCR and IL-4/JAK survival signals, it is a highly effective choice for evaluating drug response in primary CLL and DLBCL cells co-cultured with nurse-like cells or stromal cells, where single-target inhibitors typically fail [1].

Synergistic Apoptosis Screening with BCL-2 Inhibitors

Cerdulatinib prevents the upregulation of MCL-1 and BCL-XL in cytokine-stimulated environments. It serves as a baseline combination partner in high-throughput screens evaluating Venetoclax (BCL-2 inhibitor) synergy, providing a cleaner apoptotic response than combining Venetoclax with separate SYK and JAK inhibitors [2].

Preclinical Modeling of Autoimmune Inflammatory Diseases

In in vivo models such as collagen-induced arthritis (CIA), Cerdulatinib's dual mechanism effectively suppresses both splenic B-cell activation and downstream inflammatory joint infiltration. It serves as a robust positive control for evaluating next-generation multi-kinase immunomodulators [3].

References

- [1] Guo A, et al. 'The Dual Syk/JAK Inhibitor Cerdulatinib Antagonizes B-cell Receptor and Microenvironmental Signaling in Chronic Lymphocytic Leukemia.' Clin Cancer Res. 2017;23(18):5610-5625.

- [2] Ma J, et al. 'Cerdulatinib, a novel dual SYK/JAK kinase inhibitor, has broad anti-tumor activity in both ABC and GCB types of diffuse large B cell lymphoma.' Oncotarget. 2015;6(41):43881-43896.

- [3] Coffey G, et al. 'The novel kinase inhibitor PRT062070 (Cerdulatinib) demonstrates efficacy in models of autoimmunity and B-cell cancer.' J Pharmacol Exp Ther. 2014;351(3):538-48.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

Dates

2: Oh J, O'Connor PW. Teriflunomide for the treatment of multiple sclerosis. Semin Neurol. 2013 Feb;33(1):45-55. doi: 10.1055/s-0033-1343795. Epub 2013 May 25. PubMed PMID: 23709212.

3: Warnke C, Meyer Zu Hörste G, Menge T, Stüve O, Hartung HP, Wiendl H, Kieseier BC. [Teriflunomide for treatment of multiple sclerosis]. Nervenarzt. 2013 Jun;84(6):724-31. doi: 10.1007/s00115-013-3779-7. German. PubMed PMID: 23695001.

4: Wiese MD, Rowland A, Polasek TM, Sorich MJ, O'Doherty C. Pharmacokinetic evaluation of teriflunomide for the treatment of multiple sclerosis. Expert Opin Drug Metab Toxicol. 2013 May 17. [Epub ahead of print] PubMed PMID: 23682862.

5: Tanasescu R, Evangelou N, Constantinescu CS. Role of oral teriflunomide in the management of multiple sclerosis. Neuropsychiatr Dis Treat. 2013;9:539-53. doi: 10.2147/NDT.S31248. Epub 2013 Apr 22. PubMed PMID: 23637535; PubMed Central PMCID: PMC3639219.

6: Hussar DA, Hurrey NJ. Aclidinium bromide, tofacitinib citrate, and teriflunomide. J Am Pharm Assoc (2003). 2013 Jan 1;53(1):106-10. doi: 10.1331/JAPhA.2013.13504. PubMed PMID: 23636164.

7: Xi H, Cun D, Xiang R, Guan Y, Zhang Y, Li Y, Fang L. Intra-articular drug delivery from an optimized topical patch containing teriflunomide and lornoxicam for rheumatoid arthritis treatment: Does the topical patch really enhance a local treatment? J Control Release. 2013 Apr 6;169(1-2):73-81. doi: 10.1016/j.jconrel.2013.03.028. [Epub ahead of print] PubMed PMID: 23567043.

8: Wolinsky JS, Narayana PA, Nelson F, Datta S, O'Connor P, Confavreux C, Comi G, Kappos L, Olsson TP, Truffinet P, Wang L, Miller A, Freedman MS; for the Teriflunomide Multiple Sclerosis Oral (TEMSO) Trial Group. Magnetic resonance imaging outcomes from a phase III trial of teriflunomide. Mult Scler. 2013 Feb 27. [Epub ahead of print] PubMed PMID: 23447359.

9: He D, Xu Z, Dong S, Zhang H, Zhou H, Wang L, Zhang S. Teriflunomide for multiple sclerosis. Cochrane Database Syst Rev. 2012 Dec 12;12:CD009882. doi: 10.1002/14651858.CD009882.pub2. Review. PubMed PMID: 23235682.

10: Papadopoulou A, Kappos L, Sprenger T. Teriflunomide for oral therapy in multiple sclerosis. Expert Rev Clin Pharmacol. 2012 Nov;5(6):617-28. doi: 10.1586/ecp.12.56. PubMed PMID: 23234322.

Explore Compound Types